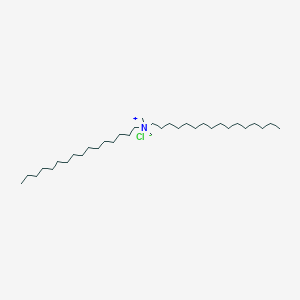
Dihexadecyl dimethyl ammonium chloride
Übersicht
Beschreibung
Dihexadecyl dimethyl ammonium chloride is a quaternary ammonium compound (QAC), which is a type of cationic surfactant. These compounds are known for their disinfectant properties and are widely used in various applications, including in oilfields, papermaking, water treatment, medicine, and cosmetics . They are characterized by their high positive charge density and the ability to form micelles in solution .
Synthesis Analysis
The synthesis of quaternary ammonium compounds like dihexadecyl dimethyl ammonium chloride typically involves the reaction of tertiary amines with alkylating agents. For example, dimethyl diallyl ammonium chloride can be synthesized using dimethyl amine and allyl chloride as raw materials through a double liquid phase and a two-step process . The reaction conditions, such as the molar ratio of reactants and temperature, are crucial for achieving high yields and purity of the final product.
Molecular Structure Analysis
The molecular structure of dihexadecyl dimethyl ammonium chloride consists of two long hexadecyl chains attached to a nitrogen atom, which is also bonded to two methyl groups, making it a quaternary ammonium ion. This structure contributes to its surfactant properties, as the long hydrophobic tails provide the ability to associate with non-polar substances, while the positively charged head group allows for solubility in water .
Chemical Reactions Analysis
Quaternary ammonium compounds like dihexadecyl dimethyl ammonium chloride can participate in various chemical reactions, particularly those involving their quaternary nitrogen center. They can interact with anionic species, including anionic surfactants and polymers, leading to the formation of complexes or precipitates. These interactions are often utilized in applications such as water treatment and disinfection .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihexadecyl dimethyl ammonium chloride are influenced by its amphiphilic nature. It has the ability to reduce surface and interfacial tension, which is a key characteristic of surfactants. This compound can form micelles in solution, which is a process that can be affected by factors such as temperature and the presence of other chemical species . The adsorption and aggregation behavior of similar quaternary ammonium compounds in aqueous solutions have been extensively studied, revealing the importance of intermolecular forces such as hydrogen bonding in their self-assembly processes .
Wissenschaftliche Forschungsanwendungen
1. Application in Montmorillonite Composites
- Summary of Application: Hexadecyl ammonium is used in the preparation of composites with montmorillonite (Mt), a common aluminosilicate clay mineral . The organo-Mt not only has high swelling property, high dispersion and thixotropy, but also has better acid and alkali resistance and thermal stability .
- Methods of Application: The dynamics and thermodynamics of adsorption of hexadecyl ammonium with different numbers of carbon chains in montmorillonite (Mt) with different layer charge density were studied . The adsorption process of hexadecyl ammonium in Na-Mt fits well with the quasi-second-order dynamics equation .
- Results or Outcomes: The adsorption of hexadecyl ammonium in Na-Mt is a spontaneous and exothermic process, in which the entropy change ΔS first increases and then decreases . The adsorption efficiency has a positive correlation with the numbers of carbon chains and the layer charge density, but a negative correlation with the dosage of hexadecyl ammonium .
2. Application in Disinfectants
- Summary of Application: Didecyl dimethyl ammonium chloride, a compound similar to dihexadecyl dimethyl ammonium chloride, is used in consumer disinfectants .
- Methods of Application: The compound is included in various end-use products, which can range anywhere from 0.08% to 80% DDAC .
- Results or Outcomes: Due to their amphiphilic nature, QACs act as detergents or surface-active agents against microorganisms . QACs target bacterial cell membranes through electrostatic interactions between the positively charged head group and negatively charged cytoplasmic membrane, adsorption, and then permeation of side chains into the intramembrane region .
3. Application in Industrial Water Treatment
- Summary of Application: Didecyl dimethyl ammonium chloride, a compound similar to dihexadecyl dimethyl ammonium chloride, is used in industrial water treatment .
- Methods of Application: The compound is included in various end-use products, which can range anywhere from 0.08% to 80% DDAC .
- Results or Outcomes: Due to their amphiphilic nature, QACs act as detergents or surface-active agents against microorganisms . QACs target bacterial cell membranes through electrostatic interactions between the positively charged head group and negatively charged cytoplasmic membrane, adsorption, and then permeation of side chains into the intramembrane region .
4. Application in Agricultural Disinfection
- Summary of Application: Didecyl dimethyl ammonium chloride is used in agricultural disinfection .
- Methods of Application: The compound is included in various end-use products, which can range anywhere from 0.08% to 80% DDAC .
- Results or Outcomes: Due to their amphiphilic nature, QACs act as detergents or surface-active agents against microorganisms . QACs target bacterial cell membranes through electrostatic interactions between the positively charged head group and negatively charged cytoplasmic membrane, adsorption, and then permeation of side chains into the intramembrane region .
5. Application in Swimming Pools and Aquatic Areas
- Summary of Application: Didecyl dimethyl ammonium chloride, a compound similar to dihexadecyl dimethyl ammonium chloride, is used in the maintenance of swimming pools and aquatic areas .
- Methods of Application: The compound is included in various end-use products, which can range anywhere from 0.08% to 80% DDAC .
- Results or Outcomes: Due to their amphiphilic nature, QACs act as detergents or surface-active agents against microorganisms . QACs target bacterial cell membranes through electrostatic interactions between the positively charged head group and negatively charged cytoplasmic membrane, adsorption, and then permeation of side chains into the intramembrane region .
6. Application in Wood Treatment
- Summary of Application: Didecyl dimethyl ammonium chloride is used in wood treatment .
- Methods of Application: The compound is included in various end-use products, which can range anywhere from 0.08% to 80% DDAC .
- Results or Outcomes: Due to their amphiphilic nature, QACs act as detergents or surface-active agents against microorganisms . QACs target bacterial cell membranes through electrostatic interactions between the positively charged head group and negatively charged cytoplasmic membrane, adsorption, and then permeation of side chains into the intramembrane region .
Safety And Hazards
Eigenschaften
IUPAC Name |
dihexadecyl(dimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H72N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-34H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPCLAPUXMZUCD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H72ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051461 | |
| Record name | Dihexadecyldimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Pellets or Large Crystals | |
| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Dihexadecyl dimethyl ammonium chloride | |
CAS RN |
1812-53-9, 68002-59-5 | |
| Record name | Dicetyldimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1812-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicetyldimonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001812539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aliquat 206 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihexadecyldimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihexadecyldimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICETYLDIMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F4SX2007N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



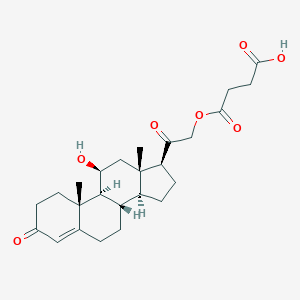
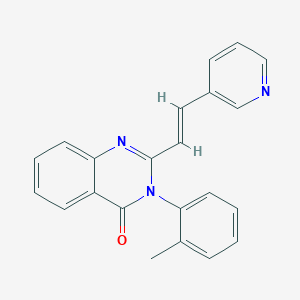
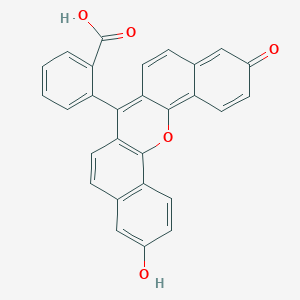
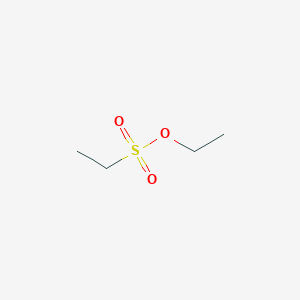
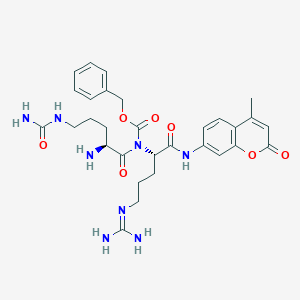


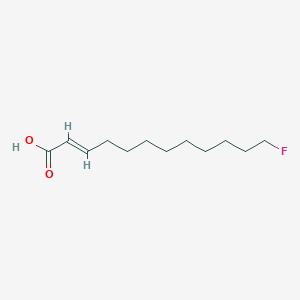

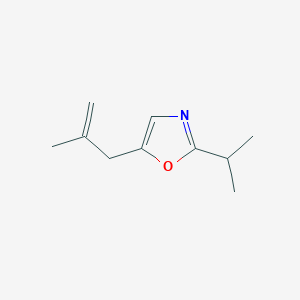

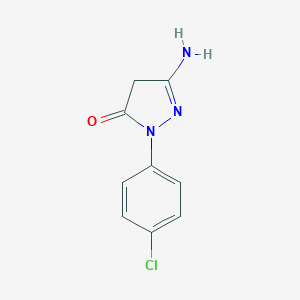

![[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B155376.png)